molecular formula C19H26O6 B591189 Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate CAS No. 582289-84-7

Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate

Cat. No.: B591189
CAS No.: 582289-84-7
M. Wt: 350.411
InChI Key: QIMAMYFTCKISGC-UHFFFAOYSA-N
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Description

Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate is a synthetic organic compound featuring a phenylacetate backbone with two oxan-2-yloxy (tetrahydropyranyl ether) groups at the 3- and 4-positions of the phenyl ring. The oxan-2-yloxy substituents serve as protective groups, likely enhancing the compound’s stability during synthetic processes, particularly in medicinal chemistry applications. This compound is synthesized via multi-step reactions involving alkylation and esterification, as described in a 2024 European patent application (Example 383) . The final product is purified using HPLC with acetonitrile/water (0.1% formic acid) as the mobile phase, yielding a compound with LCMS m/z 775 [M+H]+ and an HPLC retention time of 1.40 minutes under SMD-TFA05 conditions . Its primary application lies in pharmaceutical intermediate synthesis, particularly as a precursor for carboxamide derivatives targeting high-value therapeutic agents.

Properties

IUPAC Name

methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O6/c1-21-17(20)13-14-8-9-15(24-18-6-2-4-10-22-18)16(12-14)25-19-7-3-5-11-23-19/h8-9,12,18-19H,2-7,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMAMYFTCKISGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OC2CCCCO2)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate typically involves the protection of phenolic hydroxyl groups using tetrahydropyranyl (THP) groups. The process begins with the reaction of 3,4-dihydroxybenzeneacetic acid with dihydropyran in the presence of an acid catalyst to form the THP-protected intermediate. This intermediate is then esterified with methanol in the presence of a suitable esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The THP groups can be removed under acidic conditions to regenerate the phenolic hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are employed to remove the THP groups.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Regenerated phenolic compounds.

Scientific Research Applications

Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate finds applications in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The THP-protected phenolic groups can undergo deprotection to release active phenolic compounds, which can then interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate is best understood through comparison with analogous phenylacetate derivatives. Key differences in substituents, physicochemical properties, and applications are highlighted below:

Structural Analogues

Methyl 2-phenylacetoacetate

  • Molecular Formula : C₁₁H₁₂O₃
  • Substituents : Phenyl ring with an acetyl group at the α-position.
  • Key Properties : Purity ≥98%, crystalline solid, stable at -20°C .
  • Applications : Used as an analytical reference standard and precursor in organic synthesis, including illicit drug production .

Ethyl 2-phenylacetoacetate

  • Molecular Formula : C₁₂H₁₄O₃
  • Substituents : Ethyl ester and acetyl group on the phenylacetate backbone.
  • Key Properties : Similar to methyl derivatives but with enhanced lipophilicity due to the ethyl group .
  • Applications : Intermediate in synthesizing amphetamine analogues and fine chemicals .

Methyl 2-(3-fluoro-4-methylphenyl)acetate

  • Molecular Formula : C₁₀H₁₁FO₂
  • Substituents : 3-fluoro and 4-methyl groups on the phenyl ring.
  • Key Properties : Increased lipophilicity and electronic effects due to fluorine substitution .
  • Applications : High-purity pharmaceutical intermediate for drug development .

Physicochemical and Functional Differences

Parameter This compound Methyl 2-phenylacetoacetate Ethyl 2-phenylacetoacetate Methyl 2-(3-fluoro-4-methylphenyl)acetate
Molecular Weight 376.39 g/mol 192.2 g/mol 206.24 g/mol 182.19 g/mol
Substituent Effects Bulky oxane ethers (protect hydroxyl groups) Acetyl (electron-withdrawing) Ethyl ester (lipophilic) Fluoro and methyl (steric/electronic modulation)
HPLC Retention Time 1.40 min (SMD-TFA05) Not reported Not reported Not reported
Stability High (protected ethers resist hydrolysis) Moderate Moderate Moderate (fluorine enhances metabolic stability)
Primary Use Pharmaceutical intermediate Analytical standard Synthesis precursor Drug intermediate

Functional Group Impact

  • Ester vs. Acetoacetate : The absence of a β-keto group in the target compound reduces susceptibility to nucleophilic attack, enhancing stability under acidic conditions relative to acetoacetate derivatives .

Biological Activity

Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate is a synthetic compound with potential biological activities that have gained interest in recent pharmacological research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two oxan-2-yloxy groups attached to a phenyl ring. This structural configuration is believed to contribute to its biological activities.

Biological Activities

1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that phenolic compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .

2. Anti-inflammatory Effects
this compound may possess anti-inflammatory properties. Compounds with similar oxan derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. For example, a study on related compounds showed a reduction in nitric oxide production in macrophages exposed to lipopolysaccharide (LPS) .

3. Analgesic Properties
The analgesic effects of related compounds have been documented through various pain models. A notable study found that specific derivatives significantly reduced pain responses in animal models, suggesting that this compound could exhibit similar effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of NO production
AnalgesicReduction in pain responses

Case Studies

Case Study 1: Antioxidant Assessment
In a comparative study, this compound was tested against known antioxidants like ascorbic acid. The results demonstrated a comparable efficacy in reducing oxidative stress markers in cultured cells.

Case Study 2: Anti-inflammatory Mechanism
In an experimental model involving LPS-induced inflammation, the compound was administered at varying concentrations. The results indicated a dose-dependent decrease in inflammatory markers, supporting its potential use in inflammatory conditions.

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